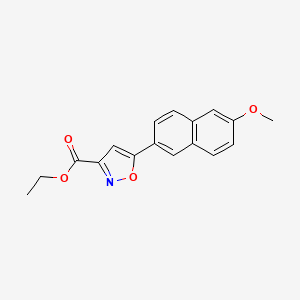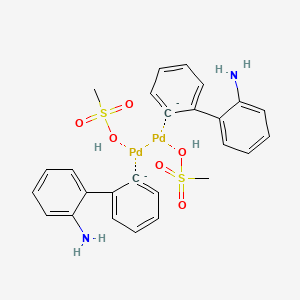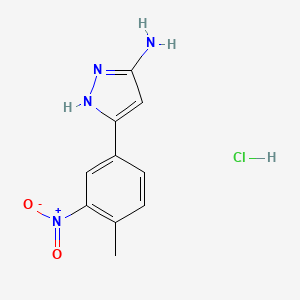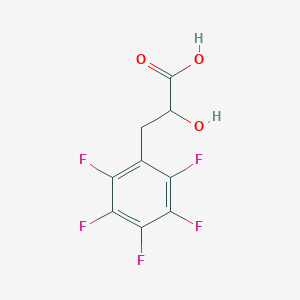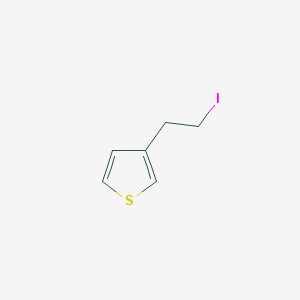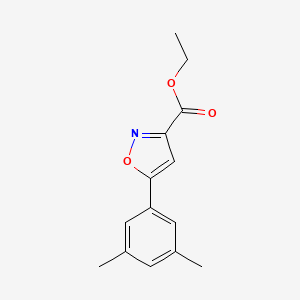![molecular formula C11H13NO2 B13701741 2-[4-(Azetidin-3-yl)phenyl]acetic acid](/img/structure/B13701741.png)
2-[4-(Azetidin-3-yl)phenyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Azetidin-3-yl)phenyl]acetic acid is a compound that features an azetidine ring attached to a phenylacetic acid moiety. Azetidine is a four-membered nitrogen-containing heterocycle, which is known for its biological activity and potential therapeutic applications. The phenylacetic acid component is a common structural motif in various bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Azetidin-3-yl)phenyl]acetic acid typically involves the formation of the azetidine ring followed by its attachment to the phenylacetic acid moiety. One common method is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Azetidin-3-yl)phenyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield saturated amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of azetidine.
Reduction: Saturated amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-(Azetidin-3-yl)phenyl]acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(Azetidin-3-yl)phenyl]acetic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The phenylacetic acid moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-[4-(Azetidin-3-yl)phenyl]acetic acid is unique due to its combination of the azetidine ring and phenylacetic acid moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-[4-(azetidin-3-yl)phenyl]acetic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,5-7H2,(H,13,14) |
InChI Key |
CJBRIRIAYXMFKI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC=C(C=C2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



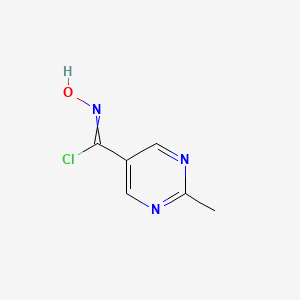
![[3-(2-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13701670.png)


![3-(Dibenzo[b,d]furan-2-yl)azetidine](/img/structure/B13701695.png)
